Product packaging for 5-(4-Chloro-3-fluorophenyl)nicotinamide(Cat. No.:CAS No. 1346691-93-7)

5-(4-Chloro-3-fluorophenyl)nicotinamide

Cat. No.: B11863817
CAS No.: 1346691-93-7
M. Wt: 250.65 g/mol
InChI Key: PEBXCRROIFIMFK-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)nicotinamide (CAS 1346691-93-7) is a synthetic nicotinamide derivative supplied for research use. This compound is a subject of interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. Nicotinamide and its derivatives are recognized in scientific literature as a privileged scaffold in anticancer drug discovery due to their multiple biological activities . Research into structurally related nicotinamide compounds has shown potent inhibitory activity against Aurora kinase family members, including Aurora A, B, and C, which are serine/threonine kinases overexpressed in various solid tumors and implicated in oncogenesis and tumor progression . The core nicotinamide structure is a component of coenzymes NAD+ and NADP+, playing a fundamental role in cellular energy metabolism and defense systems . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClFN2O B11863817 5-(4-Chloro-3-fluorophenyl)nicotinamide CAS No. 1346691-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-93-7

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)

InChI Key

PEBXCRROIFIMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)Cl

Origin of Product

United States

Advanced Synthetic Strategies for 5 4 Chloro 3 Fluorophenyl Nicotinamide and Analogues

Established Synthetic Pathways for Nicotinamide (B372718) Core Functionalization

The functionalization of the nicotinamide core is a critical aspect of synthesizing its various derivatives. The pyridine (B92270) ring, being electron-deficient, presents unique challenges and opportunities for chemical modification. rsc.org Traditional methods often rely on classical electrophilic and nucleophilic aromatic substitution reactions. However, the inherent reactivity of the pyridine ring often leads to a mixture of products and requires harsh reaction conditions.

More contemporary and versatile approaches involve the use of organometallic reagents and transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable for the selective introduction of substituents at specific positions of the nicotinamide core. For instance, the conversion of a halogenated nicotinamide to an organometallic intermediate, followed by reaction with an electrophile, allows for a wide range of functional groups to be introduced.

Direct C-H functionalization has also emerged as a powerful tool, offering a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. rsc.org However, controlling the regioselectivity of such reactions can be challenging.

Table 1: Overview of Nicotinamide Core Functionalization Methods

Method Description Advantages Disadvantages
Electrophilic Aromatic Substitution Introduction of an electrophile to the pyridine ring. Well-established for certain substituents. Often requires harsh conditions and can lead to a mixture of isomers.
Nucleophilic Aromatic Substitution Displacement of a leaving group on the pyridine ring by a nucleophile. Effective for introducing nucleophiles at specific positions. Requires a pre-installed leaving group and is limited to certain positions.
Cross-Coupling Reactions Formation of a new bond between a functionalized nicotinamide and a coupling partner, catalyzed by a transition metal. High selectivity, broad substrate scope, and mild reaction conditions. Can be sensitive to functional groups and may require expensive catalysts and ligands.

Methodologies for Introducing Halogenated Aryl Moieties at the 5-Position of the Nicotinamide Ring

The introduction of a halogenated aryl group, such as the 4-chloro-3-fluorophenyl moiety, at the 5-position of the nicotinamide ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a 5-halonicotinamide derivative with an organometallic reagent containing the desired aryl group.

The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of a 5-halonicotinamide with a (4-chloro-3-fluorophenyl)boronic acid or its ester in the presence of a palladium catalyst and a base. numberanalytics.comnumberanalytics.com The Negishi coupling offers an alternative, utilizing a (4-chloro-3-fluorophenyl)zinc reagent, which can be more reactive than the corresponding boronic acid. numberanalytics.comwikipedia.org The Buchwald-Hartwig amination, while primarily for C-N bond formation, has also been adapted for C-C bond formation under certain conditions. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgyoutube.com

The choice of coupling partners and reaction conditions is crucial for the success of these reactions. The reactivity of the 5-halonicotinamide decreases in the order I > Br > Cl, with iodo and bromo derivatives being the most commonly used. The stability and availability of the organometallic reagent are also important considerations.

Table 2: Comparison of Cross-Coupling Methods for 5-Arylnicotinamide Synthesis

Coupling Reaction Organometallic Reagent Catalyst Advantages Disadvantages
Suzuki-Miyaura Arylboronic acid/ester Palladium High functional group tolerance, commercially available reagents. Can be sensitive to reaction conditions, potential for side reactions.
Negishi Arylzinc halide Palladium or Nickel High reactivity, good for sterically hindered substrates. Air and moisture sensitive reagents, may require inert atmosphere.

Chemo- and Regioselective Synthesis Approaches for 5-(4-Chloro-3-fluorophenyl)nicotinamide

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the desired product is formed with high purity and yield.

Regioselectivity: The functionalization at the 5-position of the nicotinamide ring is generally favored in cross-coupling reactions of 3-substituted pyridines. This is due to the electronic and steric effects of the carboxamide group at the 3-position, which directs the reaction to the less hindered and electronically favorable 5-position. The choice of catalyst and ligand can further enhance this regioselectivity.

Chemoselectivity: The synthesis must be designed to be selective for the desired C-C bond formation without affecting other functional groups present in the molecule, namely the amide group and the halogen atoms on the phenyl ring. The mild reaction conditions offered by many modern cross-coupling protocols are advantageous in this regard. For instance, palladium catalysts with appropriate ligands can selectively activate the C-X bond (where X is a halogen) on the nicotinamide ring for coupling, leaving the C-Cl and C-F bonds on the phenyl ring and the amide group intact. Careful selection of the base and solvent is also critical to prevent unwanted side reactions such as hydrolysis of the amide or dehalogenation.

Table 3: Strategies for Achieving Chemo- and Regioselectivity

Selectivity Strategy Key Considerations
Regioselectivity Utilize the inherent directing effect of the 3-carboxamide group. The 5-position is electronically and sterically favored for cross-coupling.
Optimize catalyst and ligand system. Bulky or electron-rich ligands can enhance selectivity for the 5-position.
Chemoselectivity Employ mild reaction conditions. Avoids side reactions involving the amide and halogen functional groups.
Select a catalyst with high selectivity for C-Br or C-I bond activation over C-Cl or C-F. Palladium catalysts are generally well-suited for this purpose.

Innovations in Catalytic and Green Chemistry for Nicotinamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for the synthesis of nicotinamide and its derivatives. rsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity, mild reaction conditions, and biodegradability. researchgate.netnih.govnih.govacs.orgresearchgate.net For the synthesis of nicotinamides, lipases and nitrile hydratases have shown great promise. researchgate.netnih.govacs.orgresearchgate.net For example, immobilized lipases can catalyze the amidation of nicotinic acid esters with high efficiency in greener solvents. rsc.orgresearchgate.net Nitrile hydratases can convert 3-cyanopyridine (B1664610) directly to nicotinamide in aqueous media, offering a very atom-economical route. researchgate.net

Flow Chemistry: Continuous flow reactors are gaining popularity as a more efficient and safer alternative to traditional batch processing. nih.govacs.orgacs.orgresearchgate.net In flow chemistry, reactants are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety. The synthesis of nicotinamide derivatives has been successfully demonstrated in continuous-flow microreactors, often in combination with immobilized enzymes. rsc.orgresearchgate.netnih.gov

Green Catalysts and Solvents: There is a growing emphasis on replacing traditional catalysts, which are often based on precious and toxic metals, with more abundant and less toxic alternatives. The use of environmentally benign solvents, such as water or bio-derived solvents, is also a key aspect of green chemistry.

Table 4: Innovations in Green Synthesis of Nicotinamides

Innovation Description Advantages
Biocatalysis Use of enzymes (e.g., lipases, nitrile hydratases) as catalysts. High selectivity, mild reaction conditions, biodegradable, reduced waste.
Flow Chemistry Performing reactions in a continuous flow system. Precise control over reaction parameters, higher yields, improved safety, easy scalability.
Green Catalysts Use of non-toxic and abundant metal catalysts. Reduced environmental impact and cost.

Optimization of Reaction Conditions and Yields for Derivative Production

The optimization of reaction conditions is a critical step in developing a robust and high-yielding synthesis of this compound and its derivatives. acs.orgchemistryviews.orgcovasyn.combucknell.edu The choice of catalyst, ligand, base, solvent, and temperature can all have a significant impact on the outcome of the reaction.

For cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings, a systematic approach to optimization is often employed. This may involve screening a variety of palladium catalysts and phosphine-based ligands to identify the most active and selective combination. The choice of base is also crucial, as it can affect the rate of the reaction and the stability of the reactants and products. The solvent system must be chosen to ensure adequate solubility of all components and to facilitate the reaction. The reaction temperature is another important parameter that needs to be carefully controlled to balance the reaction rate with the potential for side reactions.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize multiple reaction parameters simultaneously, leading to a more rapid identification of the optimal reaction conditions.

Table 5: Effect of Reaction Parameters on a Hypothetical Suzuki-Miyaura Coupling

Parameter Variation Effect on Yield Rationale
Catalyst Pd(PPh3)4 vs. Pd(dppf)Cl2 Higher with Pd(dppf)Cl2 The dppf ligand can stabilize the palladium catalyst and promote the reaction.
Base K2CO3 vs. Cs2CO3 Higher with Cs2CO3 Cesium carbonate is a stronger and more soluble base, which can accelerate the reaction.
Solvent Toluene/H2O vs. Dioxane/H2O Higher with Dioxane/H2O Dioxane can better solubilize the reactants and intermediates.

Elucidation of Molecular Mechanisms of Action for 5 4 Chloro 3 Fluorophenyl Nicotinamide in Preclinical Models

Modulation of Cellular Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Metabolism

NAD+ is a critical coenzyme in cellular metabolism and signaling. Its levels are maintained through a balance of de novo synthesis, salvage pathways, and consumption.

Regulation of Epigenetic Modifiers

Epigenetic modifiers are enzymes that chemically alter DNA or associated proteins (like histones) to regulate gene expression without changing the DNA sequence itself.

Mechanisms of Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters.

Modulation of ATP-Binding Cassette (ABC) Transporters, with Emphasis on P-glycoprotein (P-gp) Function

ABC transporters, such as P-glycoprotein (P-gp), are transmembrane proteins that function as ATP-dependent efflux pumps. They actively transport various chemotherapeutic agents out of cancer cells, thereby reducing the intracellular drug concentration and diminishing their therapeutic efficacy. The reversal of MDR can be achieved by inhibiting the function of these transporters. While specific studies on 5-(4-Chloro-3-fluorophenyl)nicotinamide are unavailable, other compounds have been shown to reverse MDR by inhibiting P-gp. For instance, some agents can increase the cytotoxicity of drugs like paclitaxel or vincristine in P-gp-expressing cells by blocking the transporter's efflux function. This leads to an accumulation of the anticancer drug within the cell, restoring its effectiveness.

Mechanistic Insights into Efflux Pump Inhibition

The inhibition of efflux pumps is a key strategy to overcome MDR. Inhibitors can act through several mechanisms, including:

Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on the efflux pump.

Non-competitive Inhibition: The inhibitor binds to a different site on the pump, inducing a conformational change that reduces the pump's affinity for its substrates.

Disruption of Energy Supply: Efflux pumps like P-gp require energy from ATP hydrolysis to function. Some inhibitors may interfere with this energy supply, thereby inactivating the pump.

Research on various compounds has demonstrated the potential to inhibit efflux pumps and reverse MDR. For example, certain surfactants have been shown to increase intracellular drug concentrations primarily by blocking rapid efflux from the cells.

Ligand Interactions with Receptor Systems

Engagement with Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Subtype Specificity

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels found throughout the nervous system. They are composed of five subunits and are involved in a wide range of physiological processes. The specific subunit composition determines the pharmacological and biophysical properties of the receptor subtype.

There are two main classes of neuronal nAChRs:

α-Bungarotoxin-sensitive subtypes: These can be homomeric or heteromeric.

α-Bungarotoxin-insensitive subtypes: These are heteromeric and bind nicotine with high affinity.

While there is no specific data on the interaction of this compound with nAChRs, other nicotinic compounds have shown high affinity and specificity for certain subtypes, such as the α4β2 nAChR. The development of subtype-selective ligands is a significant area of research due to the potential for therapeutic applications in various neurological disorders.

Antagonism of Chemokine Receptors (e.g., CXCR2)

Chemokine receptors, such as CXCR2, are G protein-coupled receptors that play a crucial role in inflammatory responses by regulating the migration of neutrophils. Antagonism of CXCR2 is a therapeutic strategy for a variety of inflammatory diseases.

Studies on related compounds, such as nicotinamide glycolates, have shown potent antagonism of CXCR2 signaling. These antagonists can inhibit CXCL1-stimulated chemotaxis and calcium flux in human neutrophils. The mechanism of action for some of these antagonists involves the intracellular liberation of an active form of the pharmacophore.

Table 1: General CXCR2 Antagonist Activity Profile

Assay Activity of Ester Forms Activity of Acid Forms
Whole-Cell Assays (Chemotaxis, Calcium Flux) Active Inactive

| Cell-Free Assays (Radioligand Binding) | Inactive | Active |

This table is based on the general activity profile of nicotinamide glycolates as described in the literature and does not represent data for this compound.

Impact on Fundamental Cellular Processes

The broader class of nicotinamides has been shown to influence several fundamental cellular processes, primarily through its role as a precursor to NAD+, a critical coenzyme in cellular metabolism and energy production.

Nicotinamide can play a role in:

DNA Repair and Genomic Stability: Nicotinamide is a substrate for poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By influencing PARP activity, nicotinamide can impact cellular responses to DNA damage.

Apoptosis: Nicotinamide has been shown to inhibit caspases, key enzymes in the apoptotic pathway, and can prevent the release of cytochrome C from mitochondria, thereby averting programmed cell death.

Cellular Energy Metabolism: As a precursor to NAD+, nicotinamide is essential for maintaining cellular ATP levels, which is crucial for numerous cellular functions, including DNA repair.

It is important to reiterate that these findings are for the general class of nicotinamides and related compounds. The specific impact of this compound on these cellular processes has not been documented in the available literature.

Perturbation of Cellular Energetics and Redox State

Nicotinamide derivatives, as precursors to nicotinamide adenine dinucleotide (NAD+), play a pivotal role in cellular energy metabolism and redox balance. NAD+ is an essential coenzyme for ATP production through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.gov The cellular redox state, maintained by the balance between NAD+/NADH and NADP+/NADPH, is critical for cellular function and is linked by enzymes such as nicotinamide nucleotide transhydrogenase (NNT). mdpi.com

Studies on nicotinamide (NAM) have shown that it can influence mitochondrial function. Treatment with NAM can lead to a decrease in mitochondrial respiration and the production of reactive oxygen species (ROS). nih.govnih.gov It has been observed to enhance mitochondria quality by accelerating the autophagic degradation of mitochondria, a process which is dependent on the cellular conversion of NAM to NAD+. nih.gov Furthermore, nicotinamide has demonstrated the ability to protect skin cells from oxidative stress by inhibiting ROS generation and the subsequent oxidation of lipids, proteins, and DNA. nih.gov By preventing the depletion of ATP, nicotinamide derivatives can boost cellular energy, which is crucial for various cellular processes, including DNA repair. mdpi.com

The effects of nicotinamide derivatives on cellular energetics are summarized in the table below.

Cellular ProcessEffect of Nicotinamide DerivativesReferences
Mitochondrial Respiration Decrease in respiration rate nih.gov
Reactive Oxygen Species (ROS) Suppression of ROS production nih.govnih.gov
Mitochondrial Quality Enhanced through autophagy nih.gov
Cellular ATP Levels Prevention of UV-induced depletion mdpi.com
Oxidative Stress Protection against cellular damage nih.gov

Influence on DNA Damage Response and Repair Mechanisms

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Nicotinamide and its derivatives are deeply involved in the DNA damage response, primarily through their role in NAD+ metabolism. capes.gov.br NAD+ is a crucial substrate for the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com

Upon detecting DNA strand breaks, PARP-1 is activated and utilizes NAD+ to synthesize branched ADP-ribose polymers on nuclear proteins. nih.gov This process, known as PARylation, helps to open the chromatin structure and recruit DNA repair enzymes to the site of damage, facilitating repair through pathways like base excision repair (BER) and nucleotide excision repair (NER). mdpi.com

The cellular response to DNA damage is dependent on the extent of the damage. For mild to moderate damage, PARP-1 activation promotes cell-cycle arrest and enhances DNA repair. nih.gov Studies have shown that nicotinamide can enhance the repair of various types of DNA damage, including oxidative damage and UV-induced lesions. mdpi.comnih.gov This enhancement is linked to the replenishment of the NAD+ pool, which boosts the cellular energy required for the repair processes. mdpi.com However, it is also noted that high concentrations of nicotinamide can act as an inhibitor of PARP-1, which can delay the rejoining of DNA strand breaks. nih.gov

Modulation of Cell Proliferation Pathways in Preclinical Cell Models

Nicotinamide derivatives have been shown to modulate key signaling pathways that control cell proliferation, survival, and death. The mechanisms are diverse and can be cell-type specific.

One significant mechanism involves the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). Certain thiophenyl derivatives of nicotinamide are metabolized by the NAD salvage pathway into toxic NAD analogs. nih.gov These unnatural NAD derivatives then act as inhibitors of IMPDH, a critical enzyme for the de novo biosynthesis of purines, which are essential for DNA and RNA synthesis. nih.gov Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby halting cell proliferation and inducing cell death. nih.gov

Other studies have pointed to the role of nicotinamide in regulating different signaling pathways. For instance, nicotinamide has been found to inhibit the proliferation of pancreatic cancer cells by downregulating the expression and activity of SIRT1 and subsequently affecting the K-Ras/Akt signaling pathway. nih.gov This leads to the induction of apoptosis and cell cycle arrest. nih.gov The table below summarizes the pathways affected by certain nicotinamide derivatives.

Pathway/EnzymeEffect of Nicotinamide DerivativeCellular OutcomeReferences
IMPDH Inhibition by toxic NAD analogInhibition of purine synthesis, decreased proliferation nih.gov
SIRT1 Inhibition/DownregulationDeregulation of downstream pathways nih.gov
K-Ras/Akt Decreased expression/phosphorylationApoptosis, cell cycle arrest nih.gov

Investigation of Antimicrobial and Antifungal Activity Mechanisms

Nicotinamide and its derivatives have demonstrated a spectrum of antimicrobial and antifungal activities. nih.govnih.gov The mechanisms underlying these effects are varied and target different aspects of microbial physiology.

In the context of antifungal activity, one of the proposed mechanisms for certain nicotinamide derivatives is the disruption of the fungal cell wall. nih.gov This is a critical target as the cell wall is essential for maintaining cell integrity and viability in fungi. Several nicotinamide analogues have been developed and commercialized as fungicides, such as boscalid, which targets the succinate dehydrogenase complex in the mitochondrial respiratory chain. nih.gov

The broader antimicrobial effects of nicotinamides are thought to involve several mechanisms. These include increasing the permeability of the cell wall, regulating redox reactions within the microbe, and inhibiting the expression of adhesion molecules. nih.gov Some studies have shown that specific 2-chloro-nicotinamide derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The direct antimicrobial action of nicotinamide itself has been investigated, with findings suggesting it can cause microbial cell cycle arrest. nih.gov It appears to prevent the complete separation of cells into daughter cells after they have increased in volume and length in preparation for division. nih.gov This is potentially linked to a direct interaction with microbial DNA, hindering its successful replication and amplification. nih.gov

Exploration of Herbicidal Activity Mechanisms

Derivatives of nicotinic acid, the parent compound of nicotinamide, have been explored for their potential as herbicides. usda.govnih.gov The pyridine (B92270) motif present in these compounds is a key structural feature found in many commercial agrochemicals. usda.gov

Research into novel nicotinamide derivatives has led to the synthesis of compounds with significant phytotoxic activity. usda.gov For example, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity against weeds like bentgrass and duckweed. usda.govnih.gov One such compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be significantly more potent against duckweed than the commercial herbicide clomazone. nih.gov

While the precise molecular targets for many of these novel herbicidal nicotinamides are still under investigation, the general approach involves creating structural variations to optimize their activity against specific weeds. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to guide the design of new, more effective herbicides. usda.govnih.gov The development of these compounds indicates that the nicotinamide scaffold can be effectively modified to interfere with essential biological processes in plants, leading to growth inhibition and death. google.com

Advanced Computational Chemistry and in Silico Modeling in the Research of 5 4 Chloro 3 Fluorophenyl Nicotinamide

Molecular Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 5-(4-Chloro-3-fluorophenyl)nicotinamide, this would involve simulating its interaction with the binding site of a specific protein target. The analysis would yield docking scores, which estimate the binding affinity, and reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. Without published studies, specific data on binding affinities and orientations for this compound are unavailable.

Dynamics of Ligand-Protein Interactions via Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the binding pose predicted by docking, the flexibility of the compound within the binding site, and the conformational changes in the protein upon ligand binding. This level of detailed analysis for this compound has not been reported.

Quantum Chemical Characterization of Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to understand the electronic structure and reactivity of a molecule.

Pharmacophore Modeling for De Novo Design and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Such a model could be developed based on the structure of this compound if its biological activity were known. This model could then be used to screen large compound libraries virtually to find other molecules with similar activity. No such specific pharmacophore models have been documented.

Integration of Computational Methods in Lead Optimization and Analog Design

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is systematically modified to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. Computational methods guide this process by predicting the effects of chemical modifications. If this compound were a lead compound, computational tools would be used to design analogs with enhanced characteristics. The absence of foundational activity and interaction data for this compound means that specific lead optimization strategies involving it have not been developed or published.

Emerging Research Avenues and Translational Perspectives for Halogenated Nicotinamide Derivatives

Identification of Novel Biological Targets and Potential Therapeutic Applications

Research into halogenated nicotinamide (B372718) derivatives has identified promising candidates for targeted therapies. One such compound, 5-(4-Chloro-3-fluorophenyl)nicotinamide, has been investigated for its potential as a kinase inhibitor. Specifically, this compound has been identified as an inhibitor of extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. By inhibiting ERK, this compound has the potential to disrupt the uncontrolled cell growth that characterizes proliferative diseases.

The primary therapeutic application envisioned for this compound is in the treatment of cancers driven by mutations in the MAPK/ERK pathway. This includes a wide range of solid tumors. Preclinical investigations have suggested its potential utility in treating various forms of cancer.

Below is a table summarizing the key biological target and potential therapeutic application for this compound:

Table 1: Biological Target and Potential Therapeutic Application of this compound

Compound NameBiological TargetPotential Therapeutic Application
This compoundExtracellular signal-regulated kinase (ERK)Proliferative diseases, including cancer

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Validation

While the identification of this compound as an ERK inhibitor provides a clear hypothesis for its mechanism of action, further validation in advanced preclinical models is a critical next step. The development and utilization of sophisticated in vitro and in vivo models are essential to confirm its therapeutic potential and to gain a deeper understanding of its biological effects.

In vitro models that would be instrumental in this validation process include:

Cell-based assays: Utilizing cancer cell lines with known mutations in the MAPK/ERK pathway to confirm the compound's inhibitory activity and to assess its impact on cell proliferation, apoptosis, and other key cellular processes.

Three-dimensional (3D) organoid cultures: These models more closely mimic the in vivo tumor microenvironment and can provide more predictive data on the compound's efficacy.

For in vivo validation, the following preclinical models would be crucial:

Xenograft models: Implanting human tumor cells into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth in a living organism.

Genetically engineered mouse models (GEMMs): These models, which are engineered to develop tumors with specific genetic mutations, can provide valuable insights into the compound's efficacy and potential resistance mechanisms in a more physiologically relevant context.

Currently, specific data from such advanced preclinical models for this compound is not widely available in the public domain.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding

To achieve a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics and systems biology approaches is indispensable. These powerful technologies can provide a global view of the molecular changes induced by the compound and can help to identify novel biomarkers and potential combination therapies.

Key multi-omics approaches that could be applied include:

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To analyze changes in gene expression patterns following treatment, providing insights into the downstream effects of ERK inhibition.

Proteomics: To identify changes in protein expression and post-translational modifications, offering a direct view of the compound's impact on cellular signaling networks.

Metabolomics: To assess changes in cellular metabolism, which is often dysregulated in cancer.

By integrating these multi-omics datasets using systems biology approaches, researchers can construct detailed models of the cellular pathways affected by this compound. This can lead to a more complete understanding of its on-target and off-target effects, and can help to predict potential mechanisms of resistance. At present, specific multi-omics or systems biology studies focused on this compound have not been reported in publicly accessible literature.

Future Directions in Synthetic Methodology and Sustainable Production

The future development of this compound and other halogenated nicotinamide derivatives will depend on the availability of efficient and sustainable synthetic methodologies. While a synthetic route for this compound has been described, ongoing research in synthetic chemistry is likely to provide opportunities for process optimization.

Key areas for future development in the synthesis of this and related compounds include:

Green Chemistry Approaches: The implementation of principles of green chemistry, such as the use of less hazardous solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents, will be crucial for the environmentally responsible production of these compounds.

Flow Chemistry: Continuous flow technologies can offer significant advantages over traditional batch processing, including improved safety, better scalability, and higher yields.

Biocatalysis: The use of enzymes to catalyze key synthetic steps can lead to highly selective and environmentally friendly processes.

The development of more sustainable and cost-effective synthetic routes will be a critical enabling factor for the future clinical and commercial development of this compound.

Below is a table of the compound name mentioned in this article:

Q & A

Q. What are the established synthetic routes for 5-(4-Chloro-3-fluorophenyl)nicotinamide, and how can experimental parameters be systematically optimized?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to attach the nicotinamide core to the substituted phenyl ring. Design of Experiments (DOE) methodologies, such as factorial design, can optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design evaluates three variables (e.g., temperature: 80°C vs. 120°C; catalyst: 5 mol% vs. 10 mol%; solvent: DMF vs. THF) to identify optimal yield conditions .

Table 1: Synthetic Route Optimization Using DOE

VariableLevel 1Level 2Optimal Condition
Temperature80°C120°C100°C
Catalyst Loading5 mol%10 mol%7.5 mol%
SolventDMFTHFDMF/THF (1:1)

Q. Which analytical techniques are most robust for characterizing this compound purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) are critical for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Computational validation via density functional theory (DFT) can predict NMR chemical shifts and vibrational spectra for cross-verification .

Table 2: Key Analytical Parameters

TechniqueParameterDetection LimitSample Prep
HPLCPurity (>95%)0.1%Dissolve in MeOH
HRMSMolecular ion accuracy±1 ppmESI in acetonitrile
¹⁹F NMRChemical shift (δ)±0.05 ppmCDCl₃ solution

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., solvent effects omitted in DFT). A hybrid approach combines in silico simulations (e.g., COSMO-RS for solvation) with iterative experimental validation. For instance, if DFT predicts a reaction barrier of 25 kcal/mol but experimental activation energy is 30 kcal/mol, recalibrate the model using experimental data as input for machine learning (ML)-enhanced simulations .

Table 3: Example Data Reconciliation Workflow

StepActionTool/TechniqueOutcome
1Initial DFT calculationGaussian 16ΔG‡ = 25 kcal/mol
2Experimental kinetic studyHPLC monitoringΔG‡ = 30 kcal/mol
3ML recalibration of modelCOMSOL/ANN integrationRevised ΔG‡ = 28.5 kcal/mol

Q. What advanced computational strategies enable predictive modeling of this compound’s pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model solute-solvent interactions to predict solubility and permeability. Quantitative structure-activity relationship (QSAR) models, trained on datasets of analogous nicotinamides, forecast ADMET properties. For example, logP predictions using the XLogP3 algorithm can guide derivatization for enhanced blood-brain barrier penetration .

Table 4: Computational Tools for Pharmacokinetics

PropertySoftware/ToolInput Data Required
SolubilityCOSMOquickMolecular surface charges
Metabolic stabilityCytochrome P450 dockingCrystal structure of enzyme
ToxicityProTox-IISMILES notation

Q. How can factorial design improve the scalability of this compound synthesis while minimizing side-product formation?

Methodological Answer: A fractional factorial design (FFD) screens critical variables (e.g., stoichiometry, mixing rate, pH) with minimal experiments. For instance, a 2⁴⁻¹ FFD evaluates four factors (temperature, catalyst, solvent, reaction time) in 8 trials. Response surface methodology (RSM) then maps interactions between variables to identify a "sweet spot" for yield (>90%) and impurity control (<2%) .

Table 5: FFD Variable Ranges

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%
Solvent PolarityDMF (ε=37)DMSO (ε=47)
Reaction Time6 h24 h

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